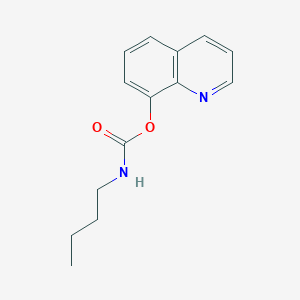

Quinolin-8-yl N-butylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61824-42-8 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

quinolin-8-yl N-butylcarbamate |

InChI |

InChI=1S/C14H16N2O2/c1-2-3-9-16-14(17)18-12-8-4-6-11-7-5-10-15-13(11)12/h4-8,10H,2-3,9H2,1H3,(H,16,17) |

InChI Key |

LQZULAVXSIVKGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes to Quinoline-8-yl Carbamate (B1207046) Derivatives

The construction of the quinolin-8-yl carbamate core can be approached from several key precursors, primarily 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) (quinoline-8-ol). The choice of starting material dictates the subsequent reaction strategy.

While less direct for O-carbamates, 8-aminoquinoline is a critical precursor for N-acyl derivatives and can be synthetically linked to carbamate synthesis. A notable development is the practical synthesis of 8-aminoquinolines themselves using carbamate reagents. ibs.re.kr In these Rh(III)-catalyzed methods, quinoline (B57606) N-oxides undergo C-H amidation at the C-8 position. ibs.re.kr Two scalable procedures have been optimized: one using pre-generated chlorocarbamates and another employing a two-step, one-pot process that uses carbamates directly. ibs.re.kr

These methods provide access to N-carbamoyl-protected 8-aminoquinolines, which are stable intermediates. ibs.re.kr Subsequent facile deprotection under palladium-catalyzed transfer hydrogenation conditions yields the 8-aminoquinoline core. ibs.re.kr This core can then, in principle, be converted to 8-hydroxyquinoline via diazotization followed by hydrolysis, which could then be used to synthesize O-carbamates. scispace.com

The most direct and widely used method for synthesizing quinolin-8-yl carbamates utilizes quinoline-8-ol (8-hydroxyquinoline) as the starting material. nih.gov This nucleophilic precursor readily reacts with various electrophilic carbamoylating agents. The general synthesis involves the reaction of 8-hydroxyquinoline with an appropriate N,N-disubstituted carbamoyl (B1232498) chloride in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile (B52724) (CH₃CN). nih.gov This reaction proceeds via nucleophilic acyl substitution at the carbamoyl chloride, with the phenoxide of 8-hydroxyquinoline acting as the nucleophile.

This strategy has been successfully employed to synthesize a series of quinoline-O-carbamate derivatives for research into multifunctional agents for Alzheimer's disease. nih.gov The reaction conditions are typically mild, involving heating at moderate temperatures (e.g., 65 °C) for several hours. nih.gov

Table 1: Examples of Quinoline-O-Carbamate Synthesis from Hydroxyquinolines

Palladium and copper-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-nitrogen (C-N) bonds. acs.orgnih.gov While often used for creating C-N bonds with amine nucleophiles (Buchwald-Hartwig amination), these catalytic systems can also be adapted for carbamate synthesis. acs.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the N-arylation of primary alkylamines and anilines. acs.orgnih.gov This methodology can be applied to couple a carbamate-containing fragment with a halo-quinoline or a quinoline-boronic acid derivative. More relevant to the quinoline core itself, palladium-catalyzed C-H activation has been used extensively. acs.org For instance, the 8-aminoquinoline group can act as a directing group to facilitate palladium-catalyzed C-H arylation at other positions on the molecule. acs.orgnih.gov The quinoline nitrogen can also serve as a ligand to facilitate palladium-catalyzed C-H functionalization. soton.ac.uk

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective alternative for C-N bond formation. nih.govdntb.gov.ua Cascade reactions involving copper-catalyzed intermolecular Ullmann-type C-N coupling followed by condensation have been developed to synthesize substituted quinolines. nih.gov Dual copper and photoredox catalysis systems have been shown to couple nitrogen nucleophiles, including amides and anilines, with alkyl carboxylic acids to form sp³ C-N bonds, a strategy that could be adapted for complex carbamate synthesis. princeton.edu Furthermore, copper has been used to catalyze the direct carbamoylation of quinoline N-oxides at the 2-position using formamides as reagents. rsc.org

Three-component reactions are highly efficient strategies for building molecular complexity in a single step. For quinoline synthesis, the Doebner reaction is a classic three-component method that combines an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. acs.org This approach allows for significant diversity in the quinoline core by varying each of the three starting components. acs.org

While not directly forming the carbamate, this strategy provides a powerful route to functionalized quinoline scaffolds. The resulting quinoline derivatives, such as those containing hydroxyl or amino groups, can then be readily converted into the desired carbamates using the standard methods described previously. Other multicomponent reactions (MCRs), often isocyanide-based, are also known for their ability to rapidly generate diverse heterocyclic scaffolds that could serve as precursors for carbamate synthesis. nih.gov

Targeted Synthesis of Quinolin-8-yl N-butylcarbamate and Structurally Related Analogs

The targeted synthesis of this compound is most efficiently achieved using the quinoline-8-ol precursor route. The reaction would involve treating 8-hydroxyquinoline with either n-butyl isocyanate or N-butylcarbamoyl chloride.

Using n-Butyl Isocyanate: 8-hydroxyquinoline is reacted with n-butyl isocyanate, often in a non-protic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). A catalyst, such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin (B87310) dilaurate), can be used to accelerate the addition of the hydroxyl group to the isocyanate. This method is analogous to the formation of propynyl (B12738560) butylcarbamate from propargyl alcohol and butyl isocyanate. google.com

Using N-Butylcarbamoyl Chloride: Alternatively, 8-hydroxyquinoline can be deprotonated with a base like potassium carbonate or sodium hydride, followed by the addition of N-butylcarbamoyl chloride. This follows the general procedure for synthesizing various quinoline-O-carbamates. nih.gov

The synthesis of structurally related analogs follows the same principles. By substituting n-butyl isocyanate with other alkyl or aryl isocyanates (e.g., phenyl isocyanate), a variety of N-substituted analogs like Quinolin-8-yl N-phenylcarbamate can be produced. nih.gov Similarly, starting with substituted 8-hydroxyquinolines (e.g., 5-chloro-8-hydroxyquinoline) allows for the introduction of functional groups on the quinoline ring. rsc.org

Strategies for Chemical Diversity and Analogue Synthesis in Research

The generation of chemical libraries with diverse structures is fundamental to drug discovery and chemical biology. For quinolin-8-yl carbamates, several strategies are employed to create a wide array of analogues for screening. nih.govnih.gov

Variation of the Carbamate Substituent: The most straightforward approach to diversity is to use a panel of different isocyanates or carbamoyl chlorides in the reaction with 8-hydroxyquinoline. nih.gov This allows for the exploration of various alkyl, cycloalkyl, aryl, and heteroaryl groups on the carbamate nitrogen, systematically probing the effect of sterics and electronics on biological activity.

Modification of the Quinoline Core: The quinoline scaffold itself offers numerous positions for modification. mdpi.comnih.gov Classic quinoline syntheses like the Skraup or Friedländer methods can utilize substituted anilines or carbonyl compounds to introduce diversity from the ground up. scispace.comnih.gov Alternatively, existing functionalized quinolines can be used as starting materials. For instance, Suzuki cross-coupling reactions on 5-bromo- or 5,7-dibromo-8-hydroxyquinoline can introduce a wide range of aryl substituents before the carbamate formation step. rroij.com

Late-Stage Functionalization: Another powerful strategy is the late-stage functionalization of the pre-formed quinolin-8-yl carbamate molecule. rsc.org Techniques like C-H activation can be used to introduce new functional groups at specific positions on the quinoline ring, enabling rapid diversification of a lead compound.

These combined strategies allow for the systematic exploration of the chemical space around the quinolin-8-yl carbamate scaffold, facilitating the identification of compounds with optimized properties for various research targets. nih.gov

Table 2: Compound Names Mentioned

Late-Stage Modification Approaches for Scaffold Derivatization

Late-stage modification is a powerful strategy in medicinal chemistry that allows for the direct derivatization of complex molecules, such as this compound, at a late point in the synthetic sequence. This approach is highly efficient as it circumvents the need for de novo synthesis of each new analogue, thereby saving time and resources. For the quinolin-8-yl carbamate scaffold, derivatization can be envisioned at several positions on the quinoline ring system.

Transition metal-catalyzed C-H activation is a prominent method for the late-stage functionalization of quinoline derivatives. The nitrogen atom in the quinoline ring can act as a directing group, facilitating site-selective reactions. For instance, palladium-catalyzed C-H functionalization has been successfully applied to N-(quinolin-8-yl) amides, demonstrating the feasibility of introducing aryl and alkyl groups at specific positions on the quinoline core. This methodology could potentially be adapted to the this compound scaffold to introduce a variety of substituents, thereby modulating the compound's physicochemical and pharmacological properties.

Another approach involves the functionalization of a pre-synthesized this compound core. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed to introduce functional groups onto the carbocyclic ring of the quinoline system. These newly introduced groups can then serve as handles for further chemical transformations, enabling the synthesis of a diverse array of derivatives.

The derivatization of the carbamate moiety itself presents another avenue for late-stage modification. While the N-butyl group is specified, variations in this alkyl chain could be achieved through N-alkylation of a precursor quinolin-8-yl carbamate or by employing different isocyanates in the initial synthesis from 8-hydroxyquinoline.

Methodologies for Combinatorial Library Generation and High-Throughput Screening

Combinatorial chemistry, in conjunction with high-throughput screening (HTS), provides a robust framework for the rapid synthesis and evaluation of large numbers of compounds. This approach is particularly well-suited for exploring the chemical space around the this compound scaffold to identify novel bioactive agents.

Combinatorial Library Generation:

A combinatorial library of this compound analogues can be generated by systematically varying different parts of the molecule. The synthesis of such a library typically starts from a common precursor, 8-hydroxyquinoline. By reacting 8-hydroxyquinoline with a diverse set of isocyanates, a library of N-substituted quinolin-8-yl carbamates can be produced. While the core request focuses on the N-butyl derivative, a combinatorial approach would involve a variety of alkyl and aryl isocyanates to create a library of compounds with diverse substituents on the carbamate nitrogen.

Furthermore, a library can be expanded by using a range of substituted 8-hydroxyquinolines as starting materials. This allows for the introduction of diversity on the quinoline scaffold itself. The combination of different substituted 8-hydroxyquinolines with various isocyanates can lead to the generation of a large and structurally diverse library of quinolin-8-yl carbamates.

A recent study on the design and synthesis of quinoline-O-carbamate derivatives for potential therapeutic applications illustrates this approach. nih.gov In this work, various hydroxyquinolines were reacted with different N-substituted carbamoyl chlorides to generate a library of compounds. For example, reacting 8-hydroxyquinoline with N-ethyl-N-methylcarbamoyl chloride yielded quinolin-8-yl ethyl(methyl)carbamate. nih.gov This general synthetic route can be adapted to produce a combinatorial library based on the this compound scaffold.

High-Throughput Screening (HTS):

Once a combinatorial library of this compound analogues has been synthesized, HTS is employed to rapidly assess their biological activity. HTS involves the use of automated systems to test thousands of compounds in parallel against a specific biological target or in a phenotypic assay.

For the quinolin-8-yl scaffold, HTS has been successfully used to identify inhibitors of various enzymes. For instance, a quantitative high-throughput screening (qHTS) campaign of a large compound library identified 8-hydroxyquinolines as inhibitors of histone demethylases. nih.gov This screening utilized a fluorescence-based assay to detect the enzymatic activity. nih.gov The hits from the primary screen were then subjected to further analysis, including counter-screening and orthogonal assays, to confirm their activity and elucidate their mechanism of action. nih.gov

A similar HTS strategy could be applied to a library of this compound derivatives. The choice of assay would depend on the therapeutic area of interest. For example, if the goal is to identify novel enzyme inhibitors, a biochemical assay measuring the activity of the target enzyme in the presence of the library compounds would be appropriate. Alternatively, cell-based phenotypic screens can be used to identify compounds that modulate a specific cellular process, such as cell proliferation or signaling pathways.

The data generated from HTS can be used to establish structure-activity relationships (SAR), which guide the design of more potent and selective compounds in subsequent rounds of synthesis and testing.

Below is an interactive data table summarizing the inhibitory activities of a representative set of quinoline-O-carbamate derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as reported in a study focused on multifunctional agents. nih.gov This data illustrates the type of information that can be obtained from screening a library of such compounds.

| Compound | Carbamate Position | R1 | R2 | eeAChE IC50 (µM) | eqBuChE IC50 (µM) |

| 3m | 8 | Methyl | Methyl | 6.5 | > 40 |

| 3o | 8 | Ethyl | Methyl | 11.2 | > 40 |

Data adapted from a study on quinoline-O-carbamate derivatives. 'eeAChE' refers to electric eel acetylcholinesterase and 'eqBuChE' refers to equine butyrylcholinesterase. IC50 is the half maximal inhibitory concentration.

Investigations into Biological Mechanisms of Action and Activity Profiles

Enzyme Inhibition Studies and Mechanistic Elucidation

The inhibitory activity of compounds based on the quinoline-carbamate scaffold has been investigated against a range of enzymatic targets. These studies provide insight into the molecular mechanisms underpinning the compound's biological effects.

Cholinesterase Inhibition Profiles (e.g., Butyrylcholinesterase)

Quinoline-based carbamates have been identified as potent inhibitors of cholinesterases, which are enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.gov The position of the carbamate (B1207046) group on the quinoline (B57606) ring is a critical determinant of both the potency and selectivity of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Derivatives with the carbamate moiety at the 8-position of the quinoline ring, such as Quinolin-8-yl N-butylcarbamate, have been shown to be potent and selective inhibitors of AChE. nih.gov In contrast, analogs with the carbamate at the 4-position exhibit significant selective inhibition of BChE, while those with the carbamate at the 5-position can act as dual inhibitors of both AChE and BChE. nih.gov For example, a study on various quinoline-O-carbamate derivatives demonstrated that compounds with the carbamate at the 8-position displayed moderate to good inhibitory activity against AChE from electric eels (eeAChE) with weak inhibition of BChE from equine serum (eqBChE). nih.gov The activity of these compounds is comparable to or, in some cases, more potent than established cholinesterase inhibitors like rivastigmine. nih.govmdpi.com

The inhibition of BChE is considered a valuable therapeutic strategy, as its activity levels increase during the progression of certain neurodegenerative diseases, where it can take over the function of AChE in hydrolyzing acetylcholine. nih.govsemanticscholar.org

| Compound | Substituent on Carbamate | eeAChE IC50 (µM) | eqBChE IC50 (µM) |

|---|---|---|---|

| 3m | Dimethyl | 6.5 | > 25 |

| 3n | Diethyl | 14.8 | > 25 |

| 3o | Ethyl(methyl) | 9.5 | > 25 |

DNA-Interacting Enzyme Inhibition (e.g., DNA Methyltransferases, DNA Polymerases, Base Excision Repair Glycosylases)

Quinoline-based compounds have demonstrated inhibitory effects against a variety of enzymes that interact with and modify DNA. nih.gov

DNA Methyltransferases (DNMTs): Quinoline derivatives have been identified as potent inhibitors of DNMTs, enzymes that catalyze the methylation of DNA and are crucial for epigenetic regulation. westmont.edu Certain 4-aminoquinoline-based inhibitors function by competing with the DNA substrate rather than the methyl donor cofactor, S-adenosyl-l-methionine (AdoMet). nih.govwestmont.edu This mechanism suggests that these compounds may inhibit DNMTs by directly interacting with the DNA substrate. nih.gov Some quinoline compounds can also induce the degradation of DNMT1, the enzyme responsible for maintaining methylation patterns. semanticscholar.orgnih.gov

DNA Polymerases: Research has shown that some quinoline-based derivatives possess inhibitory activity against DNA and RNA polymerases. nih.gov DNA polymerase β (Pol β) is a key enzyme in the base excision repair (BER) pathway, where it performs DNA synthesis and removes deoxyribose-phosphate moieties. nih.govnih.gov The inhibition of such polymerases can interfere with DNA repair and replication processes.

Base Excision Repair Glycosylases: The base excision repair (BER) pathway is essential for correcting DNA damage caused by oxidation, alkylation, and deamination. researchgate.net This process is initiated by DNA glycosylases, which recognize and remove damaged bases. researchgate.netresearchgate.netnih.govnih.gov Studies have revealed that quinoline-based analogs can inhibit the activity of various BER DNA glycosylases, potentially leading to an accumulation of DNA damage. nih.gov

Histone Deacetylase (HDAC) Inhibition, Particularly HDAC6

The quinoline scaffold has been utilized to develop potent and selective inhibitors of histone deacetylases (HDACs), with a particular focus on HDAC6. HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, playing a key role in the epigenetic regulation of gene expression.

Quinolone-based derivatives have been synthesized that act as innovative "cap groups" for HDAC6 inhibitors, interacting with residues on the rim of the enzyme's active site. These compounds have shown potent, subnanomolar inhibitory activity against HDAC6 and high selectivity over other isoforms like HDAC1 and HDAC8. The inhibition of cytoplasmic HDAC6 leads to the increased acetylation of its substrates, such as α-tubulin and Hsp90, which can induce apoptosis in cancer cells. mdpi.com

| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) |

|---|---|---|---|

| 11a | 0.17 | 105 | 1580 |

| 18 | 0.035 | 47 | 780 |

| Trichostatin A (Reference) | 0.52 | 0.48 | 108 |

Kinase Inhibition Studies (e.g., Pim-1 Kinase)

Quinoline derivatives have been investigated as inhibitors of protein kinases, which are enzymes that regulate a wide array of cellular processes. Pim-1, a serine/threonine kinase, has been a notable target. Overexpression of Pim-1 is implicated in the development of various malignancies.

Studies have identified 8-hydroxy-quinoline derivatives as potent inhibitors of Pim-1 kinase. Molecular modeling suggests that the 8-hydroxy-quinoline moiety is a crucial pharmacophore that interacts with key residues, such as Lys67 and Asp186, within the ATP-binding pocket of the enzyme, which is responsible for its inhibitory potency. These inhibitors often feature a basic nitrogen atom and hydrophobic groups that enhance binding affinity and stability within the kinase's active site.

General Carbamate-Mediated Enzyme Inhibition Mechanisms

Carbamates, including this compound, are known to act as pseudo-irreversible inhibitors of serine hydrolases, a class of enzymes that includes cholinesterases. The inhibitory mechanism involves the carbamylation of the catalytic serine residue in the enzyme's active site.

This process is initiated by a nucleophilic attack from the serine oxygen on the carbonyl group of the carbamate. This forms a covalent carbamoyl-enzyme intermediate, which is significantly more stable and hydrolyzes much more slowly than the acetyl-enzyme intermediate formed with the natural substrate, acetylcholine. This slow decarbamylation rate effectively inactivates the enzyme, leading to a prolonged inhibition of its activity. While this mechanism is typical for many carbamates, some, like phenothiazine (B1677639) carbamates, can exhibit reversible inhibition with certain enzymes due to specific interactions within the active site.

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, quinoline-based compounds can modulate various intracellular signaling pathways that are fundamental to cellular function and response.

Compounds structurally related to this compound, specifically N-(quinolin-8-yl)benzenesulfonamides, have been shown to suppress the Nuclear Factor-κB (NF-κB) signaling pathway. NF-κB is a collection of transcription factors that are master regulators of immune and inflammatory responses. The inhibition of this pathway can reduce the transcription of pro-inflammatory genes. Some novel quinoline inhibitors have been found to interfere with the DNA-binding activity of the p65/NF-κB transcription factor.

Furthermore, the anti-inflammatory properties of certain quinoline-O-carbamates, demonstrated by their ability to decrease the production of cytokines like IL-6 and IL-1β, suggest interference with inflammatory signaling cascades.

The quinoline nucleus is also a core component of inhibitors targeting receptor tyrosine kinases involved in carcinogenic signaling, such as c-Met, EGFR, and VEGFR. The signaling cascades associated with these receptors, including the PI3K/Akt/mTOR and MAPK pathways, are crucial for cell proliferation, survival, and angiogenesis, and can be modulated by quinoline-based molecules. nih.gov

Down-Regulation of NF-kappaB Activity

While direct studies on this compound are limited, research into structurally related compounds highlights the potential of the quinolin-8-yl moiety to modulate the nuclear factor-kappaB (NF-κB) signaling pathway. NF-κB is a collection of transcription factors that play a pivotal role in regulating immune and inflammatory responses by binding to the promoter regions of over 400 genes. nih.gov

In its inactive state, the NF-κB heterodimer is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by signals such as tumor necrosis factor-alpha (TNFα), IκB proteins are degraded, allowing the NF-κB complex to translocate to the nucleus and initiate gene expression. nih.gov A series of N-(quinolin-8-yl)benzenesulfonamides, which share the core quinolin-8-yl structure, have been identified as capable of suppressing the NF-κB pathway. These compounds were shown to interfere with the translocation of the p65 subunit of NF-κB to the nucleus, thereby down-regulating its activity. nih.gov This suggests that the quinolin-8-yl scaffold present in this compound could be a key contributor to potential anti-inflammatory effects through the inhibition of the NF-κB pathway.

Induction of DNA Damage Response and p53 Activation

The cellular response to DNA damage is a critical mechanism for maintaining genomic stability, with the tumor suppressor protein p53 acting as a central regulator. nih.gov When DNA damage occurs, p53 can be activated, leading to cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of cells with damaged genomes. nih.gov

While specific studies detailing the interaction of this compound with this pathway are not available, the role of p53 in repairing DNA adducts formed by other complex molecules has been established. For example, p53 has been shown to play a role in the repair of adducts like N-(deoxyguanosin-8-yl)-4-aminobiphenyl. nih.gov In cells where p53 is non-functional, the failure to repair such DNA damage can lead to an accumulation of mutations, contributing to genomic instability and neoplastic progression. nih.gov The potential for this compound to induce a DNA damage response and subsequent p53 activation remains an area for further investigation.

Cytoprotective Effects against Oxidative Stress in Cellular Models

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can lead to significant cellular damage, including DNA damage and cytotoxicity. nih.gov Certain compounds can exert cytoprotective effects by mitigating this damage. For instance, the flavonoid taxifolin (B1681242) has demonstrated protective effects on human trophoblast cells exposed to oxidative damage by reducing H2O2-induced DNA damage and cytotoxicity. nih.gov Although direct evidence for this compound is not present in the available research, the structurally related compound 8-quinolinol has been studied in the context of oxidative DNA damage. It was observed to affect the formation of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, in the presence of copper and ascorbate, indicating a potential role in modulating oxidative processes. researchgate.net

Interaction with ATP-Binding Cassette Transporter Proteins (e.g., Multidrug Resistance Protein (MRP))

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in transporting various substrates across cellular membranes. nih.gov Some ABC transporters, such as P-glycoprotein (ABCB1), multidrug resistance-associated proteins (ABCCs), and breast cancer resistance protein (ABCG2), are implicated in multidrug resistance in cancer by actively extruding chemotherapeutic agents from cells. nih.govnih.gov

The quinoline scaffold has been identified in molecules that interact with these transporters. Inhibition of ABC transporters can lead to an intracellular accumulation of their substrates, such as fluorescent dyes like Hoechst 33342 and daunorubicin, a phenomenon used to screen for potential inhibitors. nih.gov Given that various natural and synthetic compounds containing scaffolds like flavonoids are known to modulate ABC transporters, it is plausible that quinoline-based structures such as this compound could also interact with these proteins. nih.gov Such interactions could have significant implications for drug metabolism and efficacy.

Metal Chelation Properties and Biological Implications

The 8-hydroxyquinoline (B1678124) (8HQ) scaffold, which is structurally analogous to the substituted quinolin-8-yl portion of this compound, is well-known for its potent metal-chelating abilities. nih.gov 8HQ is unique among its isomers in its capacity to form stable complexes with divalent metal ions through chelation involving the quinoline ring's nitrogen atom and the hydroxyl group's oxygen atom at the C-8 position. nih.gov

Exploratory Biological Activities Associated with Quinoline and Carbamate Scaffolds

The combination of the quinoline and carbamate scaffolds in a single molecule suggests a potential for a broad spectrum of biological activities, particularly in the antimicrobial and antifungal realms.

Antimicrobial and Antifungal Activity Spectrum

The quinoline core is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including potent antibacterial and antifungal activities. nih.gov The development of effective antimicrobial agents is a high priority due to rising drug resistance. nih.gov Numerous studies have demonstrated the efficacy of novel quinoline derivatives against various bacterial and fungal strains. researchgate.netnih.govbiointerfaceresearch.com

Simultaneously, the carbamate scaffold is also a well-established pharmacophore in antimicrobial agents. For example, Iodopropynyl butylcarbamate (IPBC) is a carbamate-based biocide with a long history of use as an effective antifungal agent in paints, cosmetics, and wood preservatives. wikipedia.orgatamanchemicals.com IPBC is effective against a broad spectrum of fungal species at very low concentrations and also controls bacteria like Staphylococcus aureus and Escherichia coli at higher concentrations. wikipedia.org The mechanism of action for carbamates like IPBC involves altering cell membrane permeability. wikipedia.org

The hybrid structure of this compound, therefore, combines two moieties with recognized antimicrobial and antifungal properties, suggesting a strong potential for activity against a wide range of microbial pathogens.

Table 1: Examples of Antimicrobial Activity in Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate the general activity of the scaffold, not for this compound itself.

| Bacterial/Fungal Strain | Quinoline Derivative Type | Observed Activity (MIC µg/mL) | Reference |

| Escherichia coli | 6-amino-4-methyl-1H-quinoline-2-one derivative | 3.12 - 50 | nih.gov |

| Staphylococcus aureus | 6-amino-4-methyl-1H-quinoline-2-one derivative | 3.12 - 50 | nih.gov |

| Pseudomonas aeruginosa | 6-amino-4-methyl-1H-quinoline-2-one derivative | 3.12 - 50 | nih.gov |

| Aspergillus flavus | 6-amino-4-methyl-1H-quinoline-2-one derivative | Potentially Active | nih.gov |

| Aspergillus niger | 6-amino-4-methyl-1H-quinoline-2-one derivative | Potentially Active | nih.gov |

| Candida albicans | 6-amino-4-methyl-1H-quinoline-2-one derivative | Potentially Active | nih.gov |

| Escherichia coli | Quinoline scaffold derivatives | 100 | biointerfaceresearch.com |

| Escherichia coli | 8-hydroxyquinoline derivative | Strong Inhibition | nih.gov |

Antiparasitic Activity Research

The investigation into quinoline-based compounds as antiparasitic agents has a long history, with quinine (B1679958) and chloroquine (B1663885) being notable examples used in the treatment of malaria. researchgate.netnih.gov More recent research has explored the potential of quinoline-O-carbamate derivatives against other parasites, such as Toxoplasma gondii.

In a study assessing the in vitro activity of quinoline-O-carbamate derivatives of decoquinate (B1670147) against Toxoplasma gondii, a compound designated as RMB060 demonstrated potent activity. nih.govcsu.edu.au This derivative, while not this compound itself, features the core quinoline-O-carbamate structure and provides insight into the potential of this chemical class. The study reported that RMB060 exhibited an exceedingly low half-maximal effective concentration (IC50) of 0.07 nM when applied concurrently with the infection of host cells. nih.gov This finding suggests that the quinoline-O-carbamate scaffold is a promising pharmacophore for the development of novel antiparasitic agents. The mechanism of action for these derivatives appeared to involve alterations to the parasite's mitochondrion. nih.govcsu.edu.au

| Compound | Parasite | Activity Metric | Value | Reference |

|---|---|---|---|---|

| RMB060 (a quinoline-O-carbamate derivative) | Toxoplasma gondii | IC50 | 0.07 nM | nih.gov |

Anti-Inflammatory Modulatory Effects

Research into the anti-inflammatory properties of quinoline derivatives has identified their potential to modulate key inflammatory pathways. A study on a series of novel quinoline-O-carbamate derivatives investigated their anti-inflammatory properties by measuring the production of pro-inflammatory cytokines and nitric oxide (NO). nih.gov

Within this series, compounds with a carbamate fragment at the 8-position of the quinoline ring were synthesized and evaluated. nih.gov While the specific N-butylcarbamate was not detailed, the study provides valuable data on the anti-inflammatory potential of 8-substituted quinoline carbamates. For example, compound 3m , a dimethylcarbamoyl derivative at the 8-position, was among those tested. nih.gov Several compounds in the broader series demonstrated a significant reduction in the production of interleukin-6 (IL-6), interleukin-1β (IL-1β), and NO in lipopolysaccharide-stimulated BV-2 microglial cells. nih.gov Specifically, compounds 3e , 3f , and 3k showed significant anti-inflammatory activity by decreasing the production of all three inflammatory mediators. nih.gov These findings suggest that the quinoline-O-carbamate scaffold, including derivatives with substitution at the 8-position, can exert anti-inflammatory effects by inhibiting the production of key inflammatory molecules.

| Compound Series | Biological Target/Model | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-O-carbamate derivatives | LPS-stimulated BV-2 microglial cells | Significant decrease in the production of IL-6, IL-1β, and NO | nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Specific Structural Requirements for Enhanced Biological Potency

The biological activity of quinolin-8-yl carbamates is intrinsically linked to the core structure, which consists of a quinoline (B57606) ring system linked to a carbamate (B1207046) moiety at the 8-position. Research into a series of quinoline-O-carbamate derivatives has shed light on the importance of the placement of the carbamate group on the quinoline scaffold for inhibitory activity against cholinesterases, a key target in the management of Alzheimer's disease.

Studies have demonstrated that the position of the carbamate fragment on the quinoline ring significantly influences the inhibitory potency and selectivity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). When the carbamate group is located at the 8-position of the quinoline ring, the resulting compounds generally exhibit moderate to good inhibitory activity against electric eel AChE (eeAChE) and weak inhibitory activity against equine BuChE (eqBuChE) nih.gov. This suggests that the arrangement of the quinoline nitrogen and the carbamate linkage at the C8 position creates a favorable conformation for binding to the active site of AChE.

For instance, within a series of quinolin-8-yl carbamates, the nature of the substituent on the carbamate nitrogen plays a critical role. A dimethylcarbamoyl fragment at this position has been shown to yield good eeAChE inhibitory potency nih.gov. This highlights that beyond the foundational quinolin-8-yl carbamate structure, specific, relatively small substituents on the carbamate nitrogen are a key structural requirement for enhanced biological potency.

Table 1: Inhibitory Activities of Quinolin-8-yl Carbamate Derivatives against Cholinesterases

| Compound ID | Carbamate Substituent | eeAChE IC₅₀ (µM) | eqBuChE IC₅₀ (µM) |

|---|---|---|---|

| 3m | Dimethylcarbamoyl | 6.5 | > 40 |

| 3n | Diethylcarbamoyl | 14.8 | > 40 |

| 3o | Pyrrolidine-1-carbonyl | 8.2 | > 40 |

| 3p | Piperidine-1-carbonyl | 7.5 | > 40 |

| 3q | Morpholine-4-carbonyl | 11.3 | > 40 |

Data sourced from Wang et al., 2023 nih.gov.

Impact of Substituent Modifications on Ligand Activity and Selectivity Profiles

The modification of substituents on the quinolin-8-yl N-butylcarbamate scaffold offers a powerful tool to modulate ligand activity and selectivity. The primary points of modification are the quinoline ring and the N-butyl group of the carbamate moiety.

More directly, modifications to the N-alkyl group of the carbamate have a profound impact. In the context of cholinesterase inhibition by quinolin-8-yl carbamates, replacing the N-butyl group with smaller alkyl groups, such as in N,N-dimethylcarbamate (compound 3m ), results in potent and selective inhibition of AChE nih.gov. As the size of the N-alkyl substituents increases, for instance to diethyl (compound 3n ), the inhibitory activity against eeAChE tends to decrease nih.gov. This suggests that the size and shape of the substituent on the carbamate nitrogen are critical for fitting into the active site of the target enzyme.

These findings underscore the principle that even subtle modifications to the substituent on the carbamate nitrogen can significantly impact both the potency and selectivity profile of the ligand.

Analysis of Conformational Aspects and Their Influence on Ligand-Target Interactions

The three-dimensional conformation of this compound is a critical determinant of its interaction with biological targets. The rotational freedom around the C8-O bond and the bonds within the N-butylcarbamate side chain allows the molecule to adopt various conformations. The preferred conformation in the bound state is one that maximizes favorable interactions with the amino acid residues in the target's binding pocket.

Molecular modeling studies of related quinoline-O-carbamate derivatives binding to cholinesterases have provided insights into these interactions. For a potent dual inhibitor, it was observed that the benzene (B151609) ring of the quinoline moiety engages in π-π stacking interactions with tryptophan residues (e.g., Trp82 in BuChE) within the active site nih.gov. The carbonyl group of the carbamate is crucial for forming hydrogen bonds with key residues, such as Trp82 in BuChE nih.gov.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Predictive Target Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinolin-8-yl carbamates, docking studies have been instrumental in elucidating their binding mechanisms with key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

A study on a series of quinoline-O-carbamate derivatives investigated their interaction with human AChE (hAChE) and human BuChE (hBuChE) using the AUTODOCK 4.2 package. nih.gov This analysis helps to understand how substitutions on the quinoline (B57606) ring affect binding affinity and selectivity. For instance, derivatives with the carbamate (B1207046) fragment at the 8-position were identified as potent and selective inhibitors of AChE. nih.gov

Molecular docking simulations reveal detailed interactions between the ligand and the amino acid residues within the enzyme's active site. For a representative quinoline-O-carbamate derivative (compound 3f , a 5-substituted analog), docking into the hAChE active site (PDB code: 4ey4) showed specific key interactions. nih.gov The carbonyl group of the carbamate moiety formed two intramolecular hydrogen bonds with Phe295 and Arg296, with bond lengths of 2.5 Å and 1.6 Å, respectively. nih.gov Additionally, the polar hydrogen of the quinoline ring formed an intermolecular hydrogen bond with Tyr124 (1.9 Å). nih.gov The quinoline ring itself was positioned to form π-π stacking interactions with Trp86 and Tyr337, which are crucial for stabilizing the ligand within the active site gorge. nih.gov

These interactions are critical for the inhibitory activity of the compound. The hydrogen bonds and hydrophobic interactions anchor the ligand in a conformation that blocks the active site, preventing the natural substrate, acetylcholine, from binding and being hydrolyzed.

Table 1: Predicted Interactions of a Quinoline-O-Carbamate Derivative (3f) with hAChE Active Site Residues

| Interacting Ligand Group | Enzyme Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carbonyl Group | Phe295 | Hydrogen Bond | 2.5 |

| Carbonyl Group | Arg296 | Hydrogen Bond | 1.6 |

| Quinoline H-atom | Tyr124 | Hydrogen Bond | 1.9 |

| Quinoline Ring | Trp86 | π-π Stacking | N/A |

| Quinoline Ring | Tyr337 | π-π Stacking | N/A |

Data sourced from molecular docking studies of a representative quinoline-O-carbamate. nih.gov

Beyond a static picture, computational methods can predict the dynamics and affinity of the protein-ligand complex. The binding affinity is often estimated through a scoring function that calculates a free energy of binding (ΔG). For various quinoline derivatives, docking scores have been used to rank their potential as AChE inhibitors, with more negative values indicating stronger binding. nih.gov For the quinoline-O-carbamate series, the docking results correlated with the experimentally determined inhibitory concentrations (IC₅₀ values), validating the predictive power of the model. nih.gov For example, compounds with carbamate fragments at the 8-position of the quinoline ring were found to be potent selective AChE inhibitors, a finding supported by both the computational predictions and the in vitro assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (such as electronic, steric, and lipophilic properties) and the observed activity. nih.gov

While a specific QSAR model solely for Quinolin-8-yl N-butylcarbamate is not detailed in the available literature, the principles of QSAR are widely applied to carbamates and quinoline derivatives to guide drug design. nih.govmdpi.com For a series of related compounds, a QSAR model could be developed to predict the AChE or BuChE inhibitory activity based on descriptors like:

LogP: A measure of lipophilicity, which influences the ability to cross the blood-brain barrier.

Molecular Weight: Affects solubility and transport properties.

Topological Polar Surface Area (TPSA): Relates to membrane permeability.

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can describe the reactivity of the carbamate group.

Such models help in prioritizing the synthesis of new analogues with potentially improved activity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, orbital energies) of molecules. DFT calculations can provide insights into the geometry, reactivity, and spectroscopic properties of a compound. For quinoline derivatives, DFT has been used to determine stable conformations and calculate properties like the HOMO-LUMO energy gap, which is an indicator of molecular stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. Analyzing the electronic properties of the carbamate moiety is crucial, as its function as a cholinesterase inhibitor involves the transfer of the carbamoyl (B1232498) group to a serine residue in the enzyme's active site. DFT can help in understanding the charge distribution and electrophilicity of the carbonyl carbon, which is central to this reaction.

Molecular Dynamics Simulations and Other Advanced Computational Techniques

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. They provide a dynamic view of the protein-ligand complex, complementing the static picture from molecular docking. MD simulations can assess the stability of the docked pose and reveal how the protein structure adapts to the presence of the inhibitor. nih.govmdpi.comnih.gov

For the quinoline-O-carbamate derivative 3f , MD simulations were performed to confirm the stability of its complex with AChE. nih.gov The simulation would typically track the root-mean-square deviation (RMSD) of the ligand and protein backbone over several nanoseconds. A stable RMSD value over time indicates that the ligand remains securely bound in the active site in the predicted orientation, confirming the stability of the interactions observed in docking studies. nih.govmdpi.com Such simulations are vital for verifying that the computationally predicted binding mode is physically reasonable and stable under physiological conditions.

Application of In Silico Tools for Bioactivity Prediction and Lead Optimization

The collective use of in silico tools—from docking and QSAR to DFT and MD simulations—forms a powerful pipeline for bioactivity prediction and lead optimization. In the development of quinoline-based carbamates, these tools guide the design process from start to finish. nih.gov

Virtual Screening: Large libraries of virtual quinoline carbamate derivatives can be rapidly screened using molecular docking to identify compounds with high predicted binding affinity for AChE or BuChE.

Hit-to-Lead Optimization: For promising "hits," QSAR models can predict the effects of structural modifications. For instance, a QSAR model might suggest that adding an electron-withdrawing group at a specific position on the quinoline ring could enhance inhibitory potency.

Mechanism Elucidation: Docking and MD simulations provide a detailed understanding of the binding mechanism, allowing researchers to design modifications that enhance specific, critical interactions with the target enzyme, thereby improving affinity and selectivity. nih.govnih.gov

Through this integrated computational approach, researchers can rationally design and optimize compounds like this compound, accelerating the discovery of new and more effective therapeutic agents.

Table 2: List of Compounds Mentioned

| Compound Name/Identifier | Chemical Class |

|---|---|

| This compound | Quinoline Carbamate |

| Quinoline-O-carbamate derivatives | Quinoline Carbamate |

| Compound 3f | Quinoline-O-carbamate (5-substituted) |

Future Research Directions and Potential Academic Applications

Development of Novel Research Tools and Probes Targeting Specific Biochemical Pathways

The inherent spectroscopic properties of the quinoline (B57606) nucleus make it an excellent candidate for the development of chemical probes. Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124), which are structurally related to Quinolin-8-yl N-butylcarbamate, have been successfully developed as fluorescent probes for detecting metal ions. mdpi.com For instance, the quinoline ring system acts as a fluorophore in sensors designed for biologically significant cations like Zn²⁺ and Cd²⁺. mdpi.comresearchgate.net These probes often work through mechanisms like photoinduced electron-transfer (PET) and chelation-enhanced fluorescence (CHEF), where the binding of the target ion modulates the fluorescence output. mdpi.com

Future research could focus on adapting the this compound structure to create novel research tools. By modifying the N-butylcarbamate side chain, it may be possible to tune the probe's selectivity and sensitivity for specific analytes or cellular environments.

Furthermore, derivatives of the quinolin-8-yl scaffold have been identified as potent modulators of critical signaling pathways. Notably, N-(quinolin-8-yl)benzenesulfonamides have been shown to suppress the Nuclear Factor-κB (NF-κB) pathway. nih.govresearchgate.net The NF-κB signaling cascade is a primary regulator of immune and inflammatory responses, and its dysregulation is linked to various diseases. nih.gov This suggests that this compound and its analogs could be developed into chemical probes to study the dynamics of NF-κB activation, potentially enabling real-time monitoring of IκB kinase (IKK) activity or the nuclear translocation of NF-κB proteins in living cells. nih.gov

| Probe Base Structure | Target Analyte/Pathway | Mechanism of Action | Potential Application |

| 8-Amidoquinoline | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescent imaging of metal ions in biological systems mdpi.comresearchgate.net |

| N-(quinolin-8-yl)benzenesulfonamide | NF-κB Pathway | Inhibition of IκBα degradation | Probes for studying inflammatory signaling cascades nih.gov |

| This compound | (Hypothetical) Specific metal ions or proteins | Tunable fluorescence or affinity binding | Novel research tools for specific biochemical pathways |

Exploration of Multi-Target Ligand Design Strategies in Chemical Biology

The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery and chemical biology, particularly for complex diseases like cancer. The quinoline ring is considered a "privileged structure" because it can serve as a versatile scaffold for designing ligands that interact with multiple biological targets. mdpi.com Computational and synthetic studies have explored the design of quinoline-based compounds as multi-targeted inhibitors for cancer therapy. nih.gov

For example, in silico approaches have been used to design quinoline derivatives capable of simultaneously interacting with targets such as topoisomerase I, bromodomain-containing protein 4 (BRD4), and certain ATP-binding cassette (ABC) transporters. nih.gov The strategy involves positioning the planar quinoline core to intercalate with DNA within the topoisomerase I active site while modifying substituents to engage with other targets. nih.gov

This compound can serve as a foundational structure for such multi-target strategies. The carbamate (B1207046) linkage and the butyl chain offer synthetic handles for diversification. By appending pharmacophores known to interact with other disease-relevant targets, novel derivatives could be created. This approach could lead to the development of chemical tools that perturb multiple nodes in a signaling network simultaneously, allowing for a more profound understanding of complex biological systems.

Advancement of Synthetic Methodologies for Complex Derivatives

The functionalization of the quinoline ring is a mature but continually evolving field of synthetic chemistry. rsc.org The development of complex derivatives of this compound relies on the advancement of these synthetic methodologies. Research in this area can be broadly categorized into building upon the existing scaffold or constructing novel quinoline systems from acyclic precursors.

Modern synthetic methods like C–H bond functionalization have emerged as powerful tools for the precise and efficient modification of the quinoline core. rsc.orgnih.gov These reactions, often catalyzed by transition metals like palladium, allow for the direct introduction of aryl or alkyl groups onto the quinoline ring, bypassing the need for pre-functionalized starting materials. nih.gov The 8-aminoquinoline group itself can act as a directing group to facilitate C-H activation at specific positions, offering a route to elaborate the core structure. nih.gov

Furthermore, multi-step synthetic routes provide access to a wide array of complex quinoline derivatives. These strategies often begin with substituted anilines which are cyclized to form the core quinoline ring. nih.gov Subsequent reactions can then be used to install or modify side chains. For instance, the synthesis of 8-substituted quinoline-2-carboxamides involves the initial formation of an 8-hydroxyquinoline intermediate, followed by etherification or other modifications at the 8-position. nih.govresearchgate.net Such established pathways could be adapted for the synthesis of complex analogs of this compound.

| Synthetic Strategy | Description | Key Reactions/Reagents | Reference |

| C–H Functionalization | Direct introduction of functional groups onto the quinoline ring system. | Pd-catalyzed arylation, use of directing groups (e.g., 8-AQ). | nih.gov |

| Multi-step Synthesis | Construction of the quinoline core from precursors followed by diversification. | Cyclization of anilines, Suzuki coupling, amidation. | nih.govorientjchem.org |

| Derivatization | Modification of a pre-formed 8-hydroxyquinoline scaffold. | Alkylation, acylation, reaction with isocyanates. | nih.govnih.gov |

In-depth Mechanistic Elucidation of Observed Biological Effects and Target Engagement

Understanding how a molecule exerts its biological effects at a molecular level is a fundamental goal of chemical biology. For this compound, future research must focus on elucidating its mechanism of action and identifying its direct molecular targets.

Based on studies of structurally similar compounds, a primary area of investigation would be its potential role as an inhibitor of the NF-κB signaling pathway. nih.gov High-throughput screening campaigns have identified the N-(quinolin-8-yl) scaffold as a core structure capable of down-regulating NF-κB activity. nih.govresearchgate.net The mechanism involves preventing the degradation of the inhibitory IκBα protein, which in turn sequesters the NF-κB transcription factor in the cytoplasm and prevents it from activating gene expression in the nucleus. nih.gov Mechanistic studies on this compound would involve biochemical assays to measure IKK activity, cellular assays to monitor IκBα levels, and imaging studies to track the subcellular localization of NF-κB proteins.

Another potential mechanism relates to the metal-chelating properties of the 8-hydroxyquinoline moiety, which is structurally analogous to the core of the title compound. The ability to bind metal ions can be central to the biological activity of many quinoline derivatives, influencing enzymatic processes or inducing redox effects.

Finally, the carbamate functional group itself is found in various bioactive molecules. While the N-butylcarbamate in this specific compound provides a lipophilic tail, the carbamate moiety in other contexts can act as a directed covalent inhibitor or participate in key hydrogen bonding interactions with protein targets. A comprehensive understanding would require target identification studies, using techniques such as chemical proteomics, to pull down binding partners and validate target engagement in a cellular context.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Quinolin-8-yl N-butylcarbamate, and how can purity be optimized?

- Category : Synthesis & Characterization

- Answer : The compound can be synthesized via carbamate linkage formation between 8-hydroxyquinoline and N-butyl isocyanate under anhydrous conditions. Key steps include:

- Using a Schlenk line to maintain inert atmosphere (Ar/N₂) to prevent side reactions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Purity optimization: Employ HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆ solvent, δ 8.5–9.0 ppm for quinoline protons) .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Category : Data Validation

- Answer : Contradictions in solubility/stability data (e.g., aqueous vs. organic solvent stability) require:

- Experimental validation using accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

- Comparative solubility testing in DMSO, ethanol, and phosphate buffers (pH 4–9) to identify optimal storage conditions .

Q. What safety precautions are critical given conflicting hazard classifications in safety data sheets?

- Category : Laboratory Safety

- Answer : While some SDSs report "no known hazards" , others emphasize incomplete toxicological data . Mitigation strategies include:

- Defaulting to OSHA guidelines: Use fume hoods, nitrile gloves, and eye protection during handling.

- Implementing spill protocols (neutralize with activated carbon, dispose as hazardous waste) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Category : Computational Chemistry

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model:

- Electron density maps to identify nucleophilic/electrophilic sites (e.g., carbamate carbonyl as a Lewis base).

- Transition-state energy barriers for reactions with metal catalysts (e.g., Pd-catalyzed coupling) .

Q. What experimental designs are optimal for analyzing structure-activity relationships (SAR) in antimicrobial studies?

- Category : Biological Activity

- Answer : Use a two-phase approach:

- In vitro screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .

- Mechanistic studies : Fluorescence quenching to assess DNA gyrase binding affinity (ΔF vs. ligand concentration plots) .

Q. How do environmental factors (pH, light) influence degradation pathways, and how can these be characterized?

- Category : Stability Analysis

- Answer : Degradation kinetics can be studied via:

- Photostability : Expose to UV-A light (320–400 nm) in a solar simulator; monitor degradation products via LC-MS .

- pH-dependent hydrolysis : Incubate in buffers (pH 2–12) at 37°C; quantify parent compound loss using UPLC-PDA .

Q. What strategies resolve contradictions in bioactivity data across different research groups?

- Category : Data Reconciliation

- Answer : Standardize protocols to address variability:

- Use identical cell lines (e.g., ATCC-certified HeLa cells) and passage numbers.

- Validate assay reproducibility via interlaboratory studies (Cohen’s κ >0.8 for concordance) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.